Extended Conjugation and Distinct Thermal Stability Compared to Phenylboronic Acid
The target compound's extended π-conjugated biphenyl core fundamentally alters its physical properties compared to simple phenylboronic acid analogs. This structural differentiation is quantifiable through its predicted boiling point of 451.0±55.0 °C at 760 mmHg, which is substantially higher than that of phenylboronic acid (265.9±23.0 °C) .
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 451.0±55.0 °C at 760 mmHg |
| Comparator Or Baseline | Phenylboronic acid (CAS 98-80-6): 265.9±23.0 °C at 760 mmHg |
| Quantified Difference | ~185 °C increase |
| Conditions | Predicted by ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
This significant increase in boiling point reflects stronger intermolecular interactions and a lower vapor pressure, which is a critical consideration for industrial-scale handling, purification strategies (e.g., distillation feasibility), and long-term storage stability.
